
Purealin
Descripción
Significance of Purealin as a Marine Natural Product
Marine organisms, particularly sponges, are prolific sources of structurally diverse and biologically active secondary metabolites rushim.runih.gov. This compound is one such compound, originally isolated from the sea sponge Psammaplysilla purea acs.org. Its discovery highlights the potential of marine ecosystems as a valuable reservoir for novel chemical structures with potential applications in various research areas. The unique and often complex structures of marine natural products like this compound are a result of evolutionary adaptation, serving roles in defense, communication, or competition within the marine environment nih.gov. Studying these compounds provides insights into marine chemical ecology and can lead to the discovery of new scaffolds for chemical synthesis and biological investigation.
Historical Perspective of this compound Research
The study of this compound began with its isolation and structural elucidation from the marine sponge Psammaplysilla purea. Early research focused on identifying its chemical structure and initial observations of its biological effects. This compound is recognized as one of many dibromotyrosine-derived natural products . The total synthesis of this compound and its analogues has been a significant step in its research, allowing for more extensive examination of its biological properties acs.org. This synthetic work has enabled the creation of libraries of related compounds, facilitating structure-activity relationship studies acs.org. The historical trajectory of this compound research reflects the general trend in marine natural product studies, moving from isolation and characterization to synthesis and detailed biological evaluation.
Classification and Structural Features Relevant to Research Directions
This compound is classified as a bromotyrosine-derived natural product researchgate.net. Its chemical formula is C₂₇H₂₉Br₄N₇O₇ nih.gov. It features a complex structure that includes a dibromotyrosine unit, a spiro-isoxazole moiety, and an imidazole ring nih.gov. Other related compounds, such as this compound B and this compound C, have also been isolated, exhibiting variations in their structures, particularly in the number of bromine atoms and side chains nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org. This compound C, for instance, has a chemical formula of C₂₅H₃₁Br₃N₅O₆⁺ and a PubChem CID of 172928343 metabolomicsworkbench.orgnih.gov. This compound B has a formula of C₂₆H₃₂Br₄N₅O₇ and a PubChem CID of 171121019 metabolomicsworkbench.org. These structural features are particularly relevant to research investigating its interactions with biological targets, such as proteins. The presence of bromine atoms and the unique spirocyclic system contribute to its distinct chemical properties and biological activities. Research directions have focused on understanding how these structural elements contribute to its observed effects, such as the inhibition of dynein ATPase activity acs.org.
Key this compound Compounds and Their PubChem CIDs
Compound Name | PubChem CID | Molecular Formula |
This compound | 9601085 | C₂₇H₂₉Br₄N₇O₇ |
This compound B | 171121019 | C₂₆H₃₂Br₄N₅O₇ |
This compound C | 172928343 | C₂₅H₃₁Br₃N₅O₆⁺ |
Selected Research Findings on this compound and Analogues
Compound | Source | Observed Activity | Reference |
This compound | Psammaplysilla purea | Inhibition of axonemal and cytoplasmic dynein ATPase | acs.org |
This compound | Psammaplysilla purea | Concentration-dependent inhibition of dynein ATPase | acs.org |
This compound | Marine sponge | Modulates various types of ATPase activity of myosin | nih.gov |
This compound C | Pseudoceratina sp. | Broad spectrum activity against S. aureus and B. subtilis | nih.govresearchgate.net |
Purealidin A | (Component of this compound) | Effective antiproliferative activity against mouse leukemia cell line | acs.org |
Purealidin A | (Component of this compound) | Selective activities against human carcinoma cell lines | acs.org |
Data Table: Inhibition of Bacterial Strains by this compound C
Bacterial Strain | IC₅₀ (µM) - Strain 1 | IC₅₀ (µM) - Strain 2 | Reference |
S. aureus | 2.6 | 6.2 | nih.govresearchgate.net |
B. subtilis | 2.6 | 2.8 | nih.govresearchgate.net |
Data Table: Activity of this compound B against B. subtilis
Bacterial Strain | IC₅₀ (µM) - Strain 1 | IC₅₀ (µM) - Strain 2 | Reference |
B. subtilis | 3.4 | 3.8 | nih.govresearchgate.net |
Propiedades
Fórmula molecular |
C27H29Br4N7O7 |
---|---|
Peso molecular |
883.2 g/mol |
Nombre IUPAC |
(5R,6S)-N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |
InChI |
InChI=1S/C27H29Br4N7O7/c1-43-22-17(30)10-27(23(39)20(22)31)11-19(38-45-27)25(41)33-4-2-6-44-21-15(28)7-13(8-16(21)29)9-18(37-42)24(40)34-5-3-14-12-35-26(32)36-14/h7-8,10,12,23,39,42H,2-6,9,11H2,1H3,(H,33,41)(H,34,40)(H3,32,35,36)/b37-18+/t23-,27+/m1/s1 |
Clave InChI |
FFJLRVBPVWKFTA-XDLMQZPOSA-N |
SMILES isomérico |
COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)C/C(=N\O)/C(=O)NCCC4=CN=C(N4)N)Br)C=C1Br)O)Br |
SMILES canónico |
COC1=C(C(C2(CC(=NO2)C(=O)NCCCOC3=C(C=C(C=C3Br)CC(=NO)C(=O)NCCC4=CN=C(N4)N)Br)C=C1Br)O)Br |
Sinónimos |
purealin |
Origen del producto |
United States |
Natural Occurrence, Isolation, and Biosynthetic Pathway Elucidation
Identification of Natural Sources and Producing Organisms
Purealin is primarily known as a secondary metabolite isolated from marine sponges. nih.govnih.govchem960.comr-project.org Marine sponges are recognized as prolific sources of structurally diverse and biologically active secondary metabolites. metabolomicsworkbench.orgnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org
Several genera of marine sponges have been identified as sources of this compound and its related derivatives. The genus Psammaplysilla is prominently associated with the production of this compound. nih.govnih.govchem960.comr-project.org Specifically, the sea sponge Psammaplysilla purea has been reported as a source of this compound. nih.govnih.govchem960.comr-project.org
Other sponge genera, such as Pseudoceratina and Iotrochota, have been found to contain this compound derivatives. For instance, this compound B, this compound C, and this compound D have been isolated from Pseudoceratina species collected off the coast of Southern Australia. This compound C has also been reported from Iotrochota purpurea. metabolomicsworkbench.org
The association of these compounds with specific sponge genera highlights the role of these organisms in marine natural product discovery. While the sponges themselves are identified as the source, research also explores the potential contribution of symbiotic microorganisms to the production of these metabolites.
Below is a table summarizing the marine sponge genera associated with this compound and its derivatives:
Sponge Genus | Associated this compound Compounds |
Psammaplysilla | This compound |
Pseudoceratina | This compound B, this compound C, this compound D |
Iotrochota | This compound C |
Marine sponges inhabit diverse environments, ranging from tropical to polar regions and shallow to deep waters. They play significant ecological roles, including nutrient cycling and forming symbiotic relationships with other organisms. metabolomicsworkbench.org The production of secondary metabolites like this compound is often linked to the ecological interactions of sponges. These compounds can serve as a defense mechanism against predators, competitors for space, and microbial pathogens in their environment. metabolomicsworkbench.orgmetabolomicsworkbench.orgmetabolomicsworkbench.org The broad-spectrum antimicrobial activities observed for this compound C and its derivatives suggest a potential ecological function in deterring microbial fouling or infection. metabolomicsworkbench.org The ecological context, including factors like water pressure, temperature, light, and salinity, can influence the biochemical machinery of marine organisms and potentially the production of these valuable secondary metabolites.
Marine Sponge Genera Associated with this compound Production
Isolation Methodologies in Research
The isolation of this compound and other natural products from marine sponges typically involves the extraction of compounds from the sponge tissue, followed by various chromatographic techniques to purify the target molecule. General methodologies for isolating zoochemicals from marine sponges include solvent extraction methods, such as Soxhlet extraction using solvents like 70% ethanol.
While detailed, step-by-step protocols specifically for this compound isolation can vary between research groups and publications, the general principle involves collecting the sponge material, extracting the chemical constituents using appropriate solvents, and then employing purification techniques such as column chromatography, high-performance liquid chromatography (HPLC), or other separation methods based on the physical and chemical properties of this compound to obtain the pure compound. Early studies on this compound isolation date back to the late 20th century.
Research on Biosynthetic Pathways of this compound
This compound belongs to the class of bromotyrosine alkaloids, which are secondary metabolites characterized by the presence of brominated tyrosine units. nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org Research into the biosynthesis of such compounds in marine sponges and their associated microorganisms is an active area of study.
Bromotyrosine alkaloids are understood to be derived from brominated tyrosine building blocks, such as 3-bromotyrosine. nih.gov The biosynthesis of oximinotyrosine-derived marine natural products, a class that includes compounds structurally related to this compound, involves key enzymatic transformations. A crucial step in this pathway is the oxidation of the amino group of the underlying bromotyrosine building block to form an oxime functionality. nih.gov Given that this compound contains an oxime group, this enzymatic oxidation step is likely involved in its biosynthesis.
While the general biosynthetic logic for bromotyrosine alkaloids is being investigated, specific detailed enzymatic transformations and intermediate precursors specifically for the this compound biosynthetic pathway are not extensively documented in the publicly available research. Studies on the biosynthesis of related compounds, such as 7-Hydroxy-purealidin J, suggest ongoing research in this area.
The production of secondary metabolites in many organisms, particularly bacteria, fungi, and plants, is often governed by biosynthetic gene clusters (BGCs). These are groups of genes located in close proximity on the genome that encode the enzymes and regulatory proteins required for a specific biosynthetic pathway.
While BGCs are well-established in microbes and plants, their prevalence and identification in marine sponges themselves are less characterized compared to their symbiotic microorganisms. Marine sponge-associated microorganisms are known to produce a wide array of bioactive secondary metabolites, and research is actively investigating the BGCs responsible for these compounds in the symbionts.
Despite the general understanding of BGCs in secondary metabolism, specific research detailing the identification or investigation of a dedicated biosynthetic gene cluster for this compound in its sponge hosts or associated microorganisms was not found in the examined literature. Further research is needed to elucidate the genetic basis for this compound production.
Methodologies for Pathway Elucidation (e.g., Isotopic Labeling, Genetic Perturbation, Chemoproteomics)
Elucidating the biosynthetic pathways of natural products like this compound in marine organisms presents unique challenges. Several methodologies are generally employed in natural product biosynthesis research, although specific applications to this compound were not extensively detailed in the search results.
Isotopic Labeling: This technique is a fundamental tool for tracing the incorporation of specific atoms from precursor molecules into the final natural product. nih.govkit.edu By feeding isotopically labeled precursors (e.g., with 13C, 15N, or 2H) to the producing organism and analyzing the labeling pattern in the isolated compound using techniques like NMR or mass spectrometry, researchers can infer the biosynthetic intermediates and the sequence of enzymatic transformations. nih.govkit.edubiorxiv.org Studies on other bromotyrosine derivatives have successfully used 14C-labeled amino acids to understand precursor incorporation. mdpi.com
Genetic Perturbation: This methodology involves altering the expression or function of specific genes suspected to be involved in a biosynthetic pathway. biorxiv.orgnih.govbiorxiv.org Techniques like gene knockout, knockdown, or overexpression can help identify genes encoding biosynthetic enzymes by observing the effect on the production of the target compound or accumulation of intermediates. While genetic manipulation in marine sponges can be challenging, this approach is widely used in microbial and plant systems to link genes to specific biosynthetic steps. biorxiv.orgnih.govbiorxiv.org
Chemoproteomics: This approach utilizes chemical probes, often activity-based probes, to directly identify and profile the enzymes involved in metabolic pathways based on their activity or interaction with substrates or inhibitors. nih.govfrontiersin.orgnih.gov Chemoproteomics is particularly useful for studying complex metabolic networks and identifying low-abundance enzymes without prior knowledge of their genes. nih.govfrontiersin.org This method has shown potential in elucidating plant natural product biosynthesis by identifying functional proteins interacting with substrates. nih.govfrontiersin.org
While the search results confirm the use of isotopic labeling in studying bromotyrosine biosynthesis precursors mdpi.com, specific details on the application of genetic perturbation or chemoproteomics directly to the this compound biosynthetic pathway in sponges were not prominent. However, these methodologies represent established techniques in natural product biosynthesis research that could potentially be applied to further unravel the complexities of this compound production.
Heterologous Reconstitution of Biosynthetic Steps
Heterologous reconstitution involves expressing the genes encoding the enzymes of a biosynthetic pathway in a non-native host organism. cjnmcpu.comnih.govnih.gov This approach allows for the controlled study of individual enzymatic steps or combinations of steps in a more tractable system, facilitating the identification and characterization of the enzymes involved and the intermediates produced. cjnmcpu.comnih.govnih.gov It is a powerful tool for confirming gene function and for producing natural products or pathway intermediates that are difficult to obtain from their native sources. cjnmcpu.comnih.govnih.gov
Examples of successful heterologous reconstitution include the biosynthesis of paclitaxel precursors in Nicotiana benthamiana cjnmcpu.com and the reconstitution of polyketide biosynthesis pathways in Escherichia coli or Streptomyces albus. nih.govnih.gov By co-expressing a minimal set of genes, researchers can achieve de novo biosynthesis of target compounds or intermediates. cjnmcpu.comnih.gov
While the search results did not provide specific examples of heterologous reconstitution applied to the entire this compound biosynthetic pathway, the total synthesis of this compound and its analogues has been reported. nih.gov Total synthesis provides access to the compound for biological evaluation and structural studies but does not elucidate the natural biosynthetic route. However, the availability of synthetic routes could potentially inform efforts to reconstitute parts of the pathway biologically. Given the complexity of this compound's structure, heterologous reconstitution of specific enzymatic steps, once the responsible genes are identified, could be a valuable strategy for understanding the late-stage modifications and cyclizations involved in its biosynthesis.
Synthetic Methodologies and Analog Design
Total Synthesis Strategies for Purealin
The total synthesis of this compound involves constructing its complex molecular framework from simpler starting materials. This endeavor requires careful planning and execution of multiple chemical transformations.
Retrosynthetic Analysis Approaches
Retrosynthetic analysis is a powerful problem-solving technique used to design synthetic routes by working backward from the target molecule to identify simpler precursor structures. pearson.comwikipedia.orgdeanfrancispress.comnumberanalytics.comprinceton.edu For this compound, retrosynthetic analysis involves disconnecting the molecule into key fragments that can be synthesized more readily. One reported retrosynthetic analysis of this compound proposes deriving it from three main fragments: a left-side spiroisoxazoline acid, a middle-side bromotyrosine spacer, and a right-side aminohistamine. These fragments are intended to be joined together through amide bond formations. The goal of this analysis is to reduce the complexity of the target molecule and identify accessible starting materials. deanfrancispress.comprinceton.edu
Key Synthetic Transformations and Challenges
The total synthesis of this compound involves several key synthetic transformations to assemble the molecule's complex structure. These transformations often present significant challenges due to the presence of sensitive functional groups and the need for precise control over stereochemistry. While specific detailed reaction schemes for this compound's total synthesis were not extensively detailed in the search results beyond the fragmentation, the coupling of the identified fragments (spiroisoxazoline acid, bromotyrosine spacer, and aminohistamine) through amide bonds represents crucial bond-forming steps. Challenges in such syntheses often include achieving high yields in coupling reactions, managing the reactivity of different functional groups, and preventing unwanted side reactions.
Stereochemical Control in this compound Synthesis
Stereochemical control is paramount in the synthesis of natural products like this compound, which possess multiple chiral centers. ethz.ch The absolute configuration of natural this compound has been determined to be 6R, 7S, 19S, 20S, 21R. Achieving the correct stereochemistry at each of these centers during synthesis is critical for obtaining the biologically active form of the molecule. Techniques for stereochemical control in organic synthesis include using chiral starting materials (chiral pool), resolution of stereoisomers, employing chiral auxiliaries, and asymmetric synthesis using chiral reagents or catalysts. ethz.chwikipedia.org The synthesis of the spiroisoxazoline fragment, for example, might involve asymmetric synthetic methods to establish the correct stereochemistry at the spiro center. researchgate.net The specific methods for stereochemical control in the reported this compound synthesis were not fully detailed, but the successful synthesis of the natural product confirms that effective strategies were employed to control the configuration at its stereogenic centers.
Synthesis of this compound Analogs and Derivatives
The synthesis of this compound analogs and derivatives is a common strategy in drug discovery and biological research to explore structure-activity relationships and identify compounds with improved properties. acs.orgjetir.org
Design Principles for Analog Libraries
The design of this compound analog libraries often involves modifying the different segments of the molecule: the spiroisoxazoline acid, the bromotyrosine spacer, and the aminohistamine fragments. By varying the building blocks used for each segment, a diverse library of compounds can be generated. For instance, using different spiroisoxazoline acids, bromophenyl oxime-acid building blocks, and aminohistidine building blocks allows for the creation of a library with a wide range of structural variations. The design principles aim to introduce systematic changes to the molecule's structure to understand how these modifications impact its biological activity and physicochemical properties. jetir.org
Combinatorial and Automated Synthetic Approaches in Research
Combinatorial chemistry and automated synthetic approaches are valuable tools for the efficient generation of compound libraries, including analogs of natural products like this compound. jetir.orgresearchgate.net Combinatorial synthesis allows for the simultaneous preparation of a large number of structurally related compounds by combining different building blocks in a systematic manner. jetir.orgresearchgate.net This approach significantly increases the efficiency of the drug discovery process compared to traditional one-compound-at-a-time synthesis. jetir.orgresearchgate.net
One reported approach to synthesizing this compound analogs utilized a modular amide coupling strategy to build a small library. acs.org Starting with the coupling of the middle and right fragments, followed by deprotection and coupling with different left fragments, allowed for the creation of a library of purealidin A analogs. This demonstrates how a combinatorial approach, even on a small scale, can be applied to generate diverse analogs for biological evaluation. acs.org
Automated synthesis techniques, often coupled with flow chemistry, further enhance the speed and efficiency of library generation. syrris.comillinois.eduwikipedia.orgmit.edu Automated systems can perform various synthetic tasks, including reagent addition, heating, stirring, and purification, with minimal human intervention. researchgate.netwikipedia.org This automation is particularly beneficial for repetitive reactions involved in library synthesis. wikipedia.org While the search results did not provide explicit details on fully automated synthesis of this compound or its analogs, the principles of automated synthesis are highly applicable to the modular and repetitive steps involved in creating compound libraries. syrris.comillinois.edumit.edu Automated platforms can facilitate rapid method development and scaling of promising analog syntheses. syrris.comillinois.edu
Development of Simplified Scaffolds for Research Probes
This compound, a natural product isolated from the sea sponge Psammaplysilla purea, has garnered attention due to its biological activities, notably its ability to inhibit axonemal dynein. Dyneins are a family of cytoskeletal motor proteins that play crucial roles in various cellular processes, including intracellular transport, cell division, and ciliary and flagellar motility. The intricate structure of natural products like this compound often presents challenges for detailed biological investigation and the development of chemical tools. To overcome these limitations and to explore the relationship between chemical structure and biological activity (Structure-Activity Relationship, SAR), the development of simplified scaffolds and analogues is a valuable strategy.
The synthesis of simplified this compound scaffolds and analogues allows researchers to probe specific interactions with biological targets, understand the key structural features responsible for activity, and create molecular tools for studying cellular pathways. This approach involves synthesizing compounds that retain core structural elements or functional groups of this compound but with reduced complexity. These simplified molecules can serve as research probes to dissect the biological roles of this compound and its targets.
Research efforts have included the total synthesis of this compound and the subsequent synthesis of a small library of this compound analogues. The primary goal of creating this library was to enable an initial examination of the biological properties of these related compounds. Specifically, the focus was on evaluating their inhibitory effects on the ATPase activity of isolated cytoplasmic dynein heavy chain.
Detailed research findings from these studies indicated that this compound itself, as well as some of the synthesized analogues, demonstrated inhibitory effects on the ATPase activity of cytoplasmic dynein. This inhibition was found to be concentration-dependent, a characteristic feature of specific molecular interactions. Furthermore, a library of compounds referred to as purealidin A, related to this compound analogues, showed effective antiproliferative activity against a mouse leukemia cell line. Selective antiproliferative activities were also observed against human carcinoma cell lines when tested with the purealidin A library.
These data illustrate that simplified this compound analogues, such as those within the purealidin A library, can act as small molecule inhibitors of cytoplasmic dynein. The observed biological activities, including dynein inhibition and selective antiproliferative effects, highlight their potential utility as research tools. Such probes can be invaluable for further investigation into the cellular functions mediated by cytoplasmic dynein and for exploring potential therapeutic avenues. The development and study of these simplified scaffolds contribute to a deeper understanding of the structural determinants of this compound's biological effects and provide starting points for the design of more specific and potent research probes.
Based on the research findings, the following table summarizes the observed biological activities:
Compound/Library | Biological Activity | Target/Cell Line | Key Finding |
This compound | Inhibition of ATPase activity | Isolated cytoplasmic dynein heavy chain | Concentration-dependent inhibition observed. |
This compound Analogues | Inhibition of ATPase activity | Isolated cytoplasmic dynein heavy chain | Some analogues showed inhibitory effects. |
Purealidin A Library | Antiproliferative activity | Mouse leukemia cell line | Effective activity observed. |
Purealidin A Library | Selective antiproliferative activity | Human carcinoma cell lines | Selective activities observed. |
Structure-activity Relationship Sar and Computational Modeling Studies
Design and Synthesis of Analogs for SAR Probing
The design and synthesis of analogs are fundamental to SAR studies. By systematically modifying specific parts of the Purealin structure, researchers can probe the contribution of different functional groups and structural motifs to its biological activity. Studies have reported the synthesis of this compound and its analogs, including purealidin A, which is a component of this compound nih.gov. The synthesis of a library of this compound analogs has been undertaken to examine their inhibitory effects on targets such as cytoplasmic dynein heavy chain nih.govacs.orgacs.org. The total synthesis of this compound and its analogs has also been documented pitt.edu. In related bromotyrosine-derived compounds like purpurealidins, the position and nature of substituents, such as bromine atoms on the central phenyl ring and a methoxy group on the distal phenyl ring, have been shown to influence activity nih.gov. This highlights the importance of targeted structural modifications in analog design to understand their impact on biological interaction.
Experimental Determination of Structure-Activity Relationships
Experimental determination of SAR involves testing the biological activity of the synthesized this compound analogs. This provides quantitative data correlating structural changes with changes in activity. For this compound and its analogs, experimental evaluation has focused on their inhibition of cytoplasmic dynein heavy chain and their antiproliferative activity against various cancer cell lines nih.gov. Research has shown that this compound and some of its analogs inhibit the microtubule-stimulated ATPase activity of recombinant cytoplasmic dynein heavy chain motor domain nih.gov. The inhibitory effect of this compound was found to be concentration-dependent and uncompetitive, suggesting a binding mechanism that does not compete with ATP binding nih.gov. These experimental findings provide direct evidence of how structural variations among the analogs influence their interaction with the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models to describe and predict the biological activity of compounds based on their molecular descriptors. This approach seeks to establish a quantitative relationship between structural properties and biological response researchgate.netneovarsity.org.
Molecular descriptors are numerical values that represent various structural, physical, and chemical properties of a molecule neovarsity.orgnih.govamazon.com. These can include parameters related to molecular weight, lipophilicity, electronic properties, and steric effects neovarsity.org. In QSAR studies, a wide range of descriptors can be calculated nih.gov. Feature selection is a crucial step in QSAR modeling, involving the selection of a relevant subset of descriptors that are most correlated with the biological activity nih.gov. This process helps to reduce model complexity, decrease the risk of overfitting, and identify the key structural features that govern activity nih.gov. Various techniques, including statistical methods and machine learning algorithms, are employed for feature selection nih.gov.
QSAR models are developed using various statistical and machine learning techniques researchgate.netneovarsity.orgresearchgate.netwikipedia.organnamalaiuniversity.ac.infrontiersin.orgoptibrium.comresearchgate.net. Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to establish linear relationships between descriptors and activity researchgate.netresearchgate.netannamalaiuniversity.ac.innih.gov. More complex relationships can be modeled using machine learning approaches like Support Vector Machines (SVM), Artificial Neural Networks (ANN), and Random Forests neovarsity.orgresearchgate.netwikipedia.orgoptibrium.comresearchgate.netnih.govmdpi.com. These methods can capture non-linear patterns in the structure-activity data researchgate.netwikipedia.org. The choice of method depends on the complexity of the SAR and the nature of the data neovarsity.org.
The ultimate goal of QSAR modeling is to develop predictive models that can estimate the biological activity of new, untested compounds based on their molecular structures neovarsity.orgfrontiersin.org. These models are built using the selected molecular descriptors and the chosen statistical or machine learning algorithms, trained on a dataset of compounds with known structures and activities neovarsity.orgfrontiersin.org. Rigorous validation, including internal and external testing, is performed to assess the predictive power and reliability of the models neovarsity.orgresearchgate.netfrontiersin.org. Predictive models can help prioritize promising drug candidates for synthesis and experimental testing, thereby accelerating the drug discovery process neovarsity.orgfrontiersin.org. Predictive modeling has been applied to various biological interactions, including enzyme inhibition and receptor binding mdpi.commdpi.com.
Statistical and Machine Learning Approaches in QSAR
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques provide insights into the three-dimensional structure of this compound and its interactions with biological targets at an atomic level. These methods complement experimental SAR studies and QSAR modeling. Techniques such as molecular docking are used to predict the binding orientation and affinity of this compound and its analogs to target proteins, like cytoplasmic dynein mdpi.comresearchgate.net. Molecular dynamics simulations can provide information about the dynamic behavior of the compound and its target, offering a more realistic view of their interaction nih.govnih.gov. Quantum chemical calculations can be employed to determine electronic properties and optimize molecular geometries, which can serve as inputs for molecular descriptors in QSAR studies or provide deeper insights into reactivity and interactions researchgate.netrsc.orgresearchgate.net. Computational approaches have been used in studies of bromotyrosine derivatives to assist in structural assignments and conformational analysis researchgate.net.
Ligand Docking and Molecular Dynamics Simulations
Ligand docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a protein or other biological target nih.govmdpi.com. This method estimates the binding affinity and identifies potential binding sites nih.govmdpi.com. While traditional docking often treats proteins as rigid structures, more advanced techniques, including flexible and ensemble docking, account for protein conformational changes that are vital for ligand binding mdpi.com.
Molecular Dynamics (MD) simulations provide a more dynamic view of molecular interactions, simulating the behavior of a compound within a biological target over time using accurate force fields frontiersin.orgmdpi.com. MD simulations can offer near-realistic insights into a compound's behavior and can be used to refine the results of docking studies, calculate more detailed interaction energies, and understand the ligand binding mechanism nih.govnih.gov. Integrating docking with MD simulations can improve the reliability of predictions regarding protein-ligand complexes nih.govnih.gov. For instance, MD simulations can be used before docking to generate various protein conformations or afterward to optimize docked structures and analyze binding stability nih.govnih.gov.
Elucidation of Ligand-Target Binding Modes
Understanding the specific ways a ligand binds to its target, known as binding modes, is essential for rational drug design nih.gov. Molecular docking is a widely used computational tool for predicting these binding modes and estimating binding affinities mdpi.com. Various docking software packages employ different algorithms to search for favorable ligand conformations and orientations within a target's binding pocket mdpi.com. The output typically includes a set of predicted poses, ranked by a scoring function that estimates binding affinity mdpi.com.
Molecular dynamics simulations can further refine these predicted binding modes by accounting for the flexibility of both the ligand and the target, providing a more accurate representation of the complex in a dynamic environment mdpi.complos.org. Analysis of MD trajectories can reveal key interactions, such as hydrogen bonds, and their occupancy over time, which are critical for stable binding mdpi.com. Experimental techniques, such as multi-dimensional NMR, can also be used to determine ligand binding epitopes and validate computationally predicted binding modes rsc.org.
In Silico Prediction of Interaction Profiles
In silico methods are increasingly used to predict the interaction profiles of compounds with various biological targets scbdd.comfrontiersin.org. This involves using computational models to predict the biological activity or interaction of a compound based on its chemical structure oncodesign-services.comfrontiersin.orgscbdd.com. Quantitative Structure-Activity Relationship (QSAR) modeling, a type of in silico method, quantitatively relates chemical structures to biological activity, providing insights into how structural changes influence molecular behavior oncodesign-services.comfrontiersin.org.
Predictive models, often employing machine learning algorithms, are developed using data from experimental SAR studies to anticipate the biological activity of new compounds oncodesign-services.comscbdd.comfrontiersin.org. These models can help prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process oncodesign-services.comfrontiersin.org. In silico prediction of compound-protein interactions (CPIs) is crucial for understanding mechanisms of action and identifying potential drug candidates frontiersin.org. While challenges exist, such as data quality and the need for reliable negative datasets, in silico methods continue to advance, offering valuable tools for predicting molecular interactions and guiding the design of compounds with desired interaction profiles scbdd.comfrontiersin.org.
Ecological Roles and Chemical Ecology of Purealin
Purealin as a Component of Marine Organism Chemical Defense
Marine sponges, being sessile organisms, rely heavily on chemical defenses to protect themselves from predation, overgrowth by competitors, and microbial infections. plos.orgnio.res.innih.gov this compound, as a bromotyrosine derivative isolated from sponges like Psammaplysilla purea and Pseudoceratina species, contributes to this chemical arsenal. scispace.commdpi.comnih.gov The presence of halogen atoms, such as bromine, is a common feature in marine natural products and often correlates with biological activity relevant to defense. iiarjournals.orgnih.gov
Studies on sponge extracts containing this compound and its derivatives have demonstrated various defensive properties, supporting their role in the chemical defense of the host organism. plos.orgnih.gov
Role in Inter-species Interactions (e.g., Anti-predation, Anti-microbial, Anti-fouling Mechanisms)
This compound and related bromotyrosine alkaloids have been implicated in several types of inter-species interactions in the marine environment.
Anti-microbial Mechanisms: Research indicates that this compound derivatives exhibit antimicrobial activities. This compound C, for instance, has shown broad-spectrum activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com This suggests that these compounds help protect the sponge host from bacterial colonization and infection. plos.orgnih.gov
Compound | Organism Tested | Activity Type | IC50/MIC (µM) | Source Sponge |
This compound C | Staphylococcus aureus | Antimicrobial | 2.6, 6.2 | Pseudoceratina sp. |
This compound C | Bacillus subtilis | Antimicrobial | 2.6, 2.8 | Pseudoceratina sp. |
(-)-Purealin B | Bacillus subtilis | Antimicrobial | 3.4, 3.8 | Pseudoceratina sp. |
Anti-fouling Mechanisms: Marine organisms, particularly those living on surfaces, face constant challenges from fouling organisms like bacteria, algae, and invertebrates. plos.orgnih.gov Chemical compounds that deter the settlement and growth of these organisms are crucial for survival. While direct studies specifically on this compound's anti-fouling properties are less detailed in the provided context, other bromotyrosine derivatives from marine sponges, such as ceratinamine, have demonstrated anti-fouling activity. tandfonline.com Given the structural similarities and shared source organisms, it is plausible that this compound also contributes to anti-fouling defenses, although further specific research is needed to confirm this role. tandfonline.commdpi.com
Anti-predation Mechanisms: Sponges use chemical compounds to deter predators like fish and invertebrates. plos.orgnih.govtos.org The presence of this compound as a defensive metabolite in sponges like Psammaplysilla purea and Pseudoceratina sp., which are known to employ chemical defenses, suggests a potential role in deterring predation. plos.orgnih.govscispace.com While the provided information highlights the general anti-predatory effects of sponge extracts, specific data on this compound's direct impact on predators is limited, though the cytotoxic properties observed for some this compound analogues could contribute to this defense. iiarjournals.orgresearchgate.net
Investigation of this compound's Biosynthesis in Ecological Contexts
The biosynthesis of marine natural products, including bromotyrosine alkaloids like this compound, is a complex process that can involve the host organism and/or its associated symbiotic microorganisms. nie.edu.sgencyclopedia.pub Sponges host diverse microbial communities, and these symbionts are often responsible for the production of bioactive secondary metabolites that benefit the host, including providing chemical defense. nie.edu.sgencyclopedia.pub
Investigations into the biosynthesis of this compound in its ecological context would involve studying the metabolic pathways within the sponge and its associated microbes. While the provided text mentions that this compound is a bromotyrosine-derived natural product iiarjournals.org, detailed studies specifically elucidating the enzymatic machinery and genetic basis for this compound biosynthesis in its native sponge host or symbionts are not extensively described. However, the field of marine chemical ecology increasingly recognizes the crucial role of microbial symbionts in producing the defensive compounds found in marine invertebrates. nie.edu.sgencyclopedia.pub Understanding the biosynthesis of this compound could provide insights into the ecological relationship between the sponge and its symbionts and potentially lead to sustainable production methods.
Environmental Distribution and Impact of this compound and Related Metabolites
This compound and its related metabolites are found in the marine environment, primarily associated with the sponges that produce them. Species of Psammaplysilla and Pseudoceratina from various locations, including Okinawa and Southern Australia, have been identified as sources of this compound and its derivatives. scispace.commdpi.comrsc.org
The environmental distribution of these compounds is thus linked to the habitats of the producing sponges, which include coral reefs and coastal waters. plos.orgnih.gov The impact of this compound and other sponge secondary metabolites on the surrounding environment is an important aspect of chemical ecology. These bioactive compounds, released into the water or present on the sponge surface, can influence the behavior and survival of nearby organisms, affecting community structure and dynamics. plos.orgnih.govtos.org For example, the antimicrobial and potential anti-fouling activities of this compound could influence the microbial communities and the settlement of larvae in the immediate vicinity of the sponge. plos.orgtandfonline.com Furthermore, cytotoxic compounds from sponges can inhibit the growth of competing sessile organisms like corals, influencing competition for space on the reef. plos.orgnih.gov
While the ecological roles and distribution of this compound are being investigated, the broader environmental impact, including potential accumulation or degradation pathways in the marine ecosystem, requires further study.
Advanced Analytical Research Methodologies for Purealin Studies
Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic techniques are fundamental for determining the molecular structure of compounds. They provide insights into the arrangement of atoms and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key analytical method for the determination of chemical structure and the investigation of physicochemical properties of small organic molecules researchgate.netresearchgate.netmdpi.com. Advanced NMR techniques are crucial for the complete structural elucidation of complex molecules like Purealin.
Modern NMR spectroscopy, including two-dimensional (2D) experiments, allows for the elucidation of structures even with limited sample amounts researchgate.net. Techniques such as COSY, HSQC, HMBC, and NOESY provide information about connectivity between atoms and spatial relationships, which are vital for confirming the proposed structure of this compound researchgate.net. The combination of experimental NMR data with theoretical predictions, such as chemical shifts calculated using Density Functional Theory (DFT), can aid in challenging structural assignments, including the determination of regio- and stereo-configurations shu.edu.
NMR can also be used for qualitative mixture analysis, helping to identify the components present alongside this compound in a sample researchgate.net. Recent advances in multinuclear NMR spectroscopy, including ¹⁹F, ³¹P, ¹³C, and ⁷⁷Se NMR, can be applied for chiral recognition and the assignment of absolute configuration of small organic compounds researchgate.net.
Mass spectrometry (MS) techniques are indispensable for determining the molecular weight of this compound and its potential metabolites, as well as providing fragmentation patterns that offer clues about its structural subunits. MS is a core technique in metabolomics, which aims to comprehensively analyze metabolites in biological systems nih.govfrontiersin.orgresearchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used technique for measuring a broad range of metabolites and is particularly useful for complex natural extracts nih.govacs.org. LC-MS combines the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry, offering high selectivity and sensitivity for quantifying small molecules and their metabolites infinixbio.combioanalysis-zone.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are essential for determining elemental compositions bioanalysis-zone.comkcasbio.com.
Tandem mass spectrometry (MS/MS or MS²) involves the fragmentation of ions and analysis of the resulting fragments, providing detailed structural information frontiersin.org. This is particularly useful for metabolite profiling, where researchers aim to identify and characterize breakdown products of this compound nih.govacs.org. Molecular networking, a data analysis approach for MS data, groups metabolites based on the similarity of their fragmentation patterns, aiding in the identification of related compounds and the discovery of new metabolites frontiersin.org.
Advanced NMR Spectroscopic Applications
Chromatographic Methods for Purification and Quantification in Research
Chromatographic methods are essential for separating this compound from complex mixtures and for quantifying its amount in various samples nih.govchromtech.commoravek.com. These techniques exploit the differential interactions of compounds with a stationary and a mobile phase to achieve separation chromtech.comteledynelabs.com.
High-Performance Liquid Chromatography (HPLC) is a versatile technique widely used for both the separation and quantification of components in a mixture chromtech.com. For this compound research, HPLC can be employed to purify the compound from synthesis mixtures or natural extracts, ensuring high purity for subsequent studies moravek.com. Different stationary phases (e.g., reversed-phase, normal-phase) and mobile phases can be optimized to achieve effective separation based on this compound's chemical properties nih.govchromtech.com.
Gas Chromatography (GC) is typically used for volatile and semi-volatile compounds teledynelabs.com. While this compound's structure suggests it may not be highly volatile, GC-MS can be applied for the analysis of more volatile impurities or degradation products nih.govchromatographyonline.com.
Quantitative analysis using chromatography involves generating calibration curves with known concentrations of this compound standards and comparing the chromatographic response (e.g., peak area) of the sample to the calibration curve drawellanalytical.com. This allows for the accurate determination of this compound concentration in a given sample drawellanalytical.com.
Development of Bioanalytical Assays for this compound Detection in Biological Matrices (for Research Purposes)
For research involving the behavior of this compound in biological systems, sensitive and specific bioanalytical assays are required to detect and quantify the compound in biological matrices such as plasma, serum, urine, or tissue extracts infinixbio.comnih.gov. These assays are crucial for understanding the distribution and potential transformation of this compound in research models infinixbio.comwuxiapptec.com.
LC-MS/MS is a gold standard technology for the bioanalysis of small molecules in biological matrices due to its high sensitivity and selectivity infinixbio.combioanalysis-zone.comkcasbio.com. Method development for LC-MS/MS involves optimizing sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to efficiently extract this compound from the biological matrix kcasbio.com. The chromatographic separation and mass spectrometric detection parameters are then optimized to ensure specific and sensitive quantification of this compound bioanalysis-zone.comkcasbio.com.
Ligand-binding assays (LBAs), such as ELISA, can also be used for the detection and quantification of small molecules, offering high sensitivity and specificity infinixbio.com. The development of an LBA for this compound would require the generation of antibodies that specifically bind to this compound. These assays are particularly useful for detecting low concentrations of the analyte infinixbio.com.
Method validation is a critical step in the development of bioanalytical assays to ensure their reliability for the intended research purpose wuxiapptec.com. This includes evaluating parameters such as selectivity, sensitivity (LLOQ), accuracy, precision, and stability of this compound in the biological matrix wuxiapptec.com.
Data Analysis and Interpretation in this compound Research
For spectroscopic data, analysis involves peak picking, spectral deconvolution, and comparison to databases or predicted spectra to confirm the structure of this compound researchgate.netnumberanalytics.com. In NMR, this includes assigning signals to specific nuclei in the molecule based on chemical shifts and coupling patterns, and interpreting 2D NMR correlations researchgate.netbruker.com. For MS data, analysis includes identifying molecular ions, interpreting fragmentation patterns, and using database searching or molecular networking to identify known compounds or propose structures for unknowns frontiersin.orgchromatographyonline.com.
Chromatographic data analysis involves identifying peaks based on retention times and integrating peak areas or heights for quantification drawellanalytical.comnumberanalytics.com. Calibration curves are used to convert chromatographic responses into concentrations drawellanalytical.com.
Integrating data from multiple analytical techniques provides a more comprehensive understanding of this compound numberanalytics.com. Multivariate analysis and machine learning algorithms can be employed to analyze data from different sources simultaneously, revealing relationships and patterns that might not be apparent from individual datasets numberanalytics.commyfoodresearch.com.
Future Research Directions and Perspectives
Unexplored Biosynthetic Avenues and Enzymatic Discoveries
The biosynthesis of complex marine natural products like Purealin often involves unique enzymatic pathways. Future research could focus on identifying the specific enzymes and genetic machinery responsible for this compound production in Psammaplysilla purea or other potential source organisms. Understanding the biosynthetic route could pave the way for biotechnological production or the design of novel analogues with modified properties. While the search results mention this compound being isolated from marine sponges nih.govacs.org, detailed information about its specific biosynthetic pathway or associated enzymatic discoveries was not prominently featured. Research into the biosynthesis of other marine natural products, such as bromotyrosine derivatives, highlights the complexity and potential for novel enzymatic discoveries in this field iiarjournals.orgmdpi.com.
Novel Molecular Targets and Signaling Pathways for Investigation
While this compound has been identified as an inhibitor of cytoplasmic dynein nih.govacs.org, further research is needed to comprehensively map all its molecular targets and the signaling pathways it influences. Investigating other potential protein interactions or effects on cellular processes beyond dynein inhibition could reveal new therapeutic possibilities or provide deeper insights into its biological role. Marine natural products are known to interact with a variety of molecular targets and influence diverse cellular pathways mdpi.comvliz.be.
Development of this compound as a Chemical Probe for Fundamental Biological Research
Given its ability to inhibit cytoplasmic dynein, this compound holds promise as a chemical probe to study the cellular functions of this motor protein and the processes it is involved in, such as intracellular transport and mitosis nih.govacs.org. Developing optimized this compound analogues as highly selective and potent chemical probes could provide invaluable tools for cell biology research, allowing scientists to dissect the roles of different dynein isoforms or related proteins in various biological contexts dkfz.dethesgc.org.
Advanced Synthetic Strategies for Complex Analog Generation
The complex molecular structure of this compound presents challenges and opportunities for chemical synthesis ontosight.ai. Developing advanced synthetic strategies, including total synthesis and semi-synthesis approaches, is crucial for generating sufficient quantities of this compound for research and for creating a library of analogues nih.govacs.orgdlut.edu.cnnih.govrroij.com. These analogues could be designed to improve potency, selectivity, or other pharmacological properties, enabling structure-activity relationship studies and the identification of lead compounds for potential therapeutic development nih.govacs.org.
Integration of Omics Data for Systems-Level Understanding of this compound's Biological Impact
Integrating various omics datasets, such as transcriptomics, proteomics, and metabolomics, in studies involving this compound treatment of cells or organisms can provide a systems-level understanding of its biological impact frontiersin.orgresearchgate.netisglobal.orgnih.govtfri.ca. Analyzing changes in gene expression, protein levels, and metabolic profiles in response to this compound exposure can reveal interconnected pathways and networks affected by the compound, offering a holistic view of its cellular effects frontiersin.orgresearchgate.netisglobal.orgnih.govtfri.ca. This integrated approach can help identify biomarkers of response or resistance and uncover unforeseen biological activities.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Purealin and characterizing its chemical structure?
- Methodological Answer : The synthesis of this compound typically follows multi-step organic reactions, with protocols emphasizing purity control via column chromatography and recrystallization. Characterization should include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Reproducibility requires detailed documentation of solvent ratios, reaction temperatures, and catalyst concentrations .
Q. How should researchers design initial in vitro assays to evaluate this compound’s bioactivity?
- Methodological Answer : Begin with cell viability assays (e.g., MTT or ATP-based tests) using a dose-response framework. Include positive and negative controls (e.g., untreated cells and a reference compound) to validate assay conditions. Statistical power analysis should determine sample size, with triplicate measurements to account for biological variability .
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC50/IC50 values. Pair this with ANOVA for multi-group comparisons, ensuring post-hoc corrections (e.g., Tukey’s test) to minimize Type I errors. Open-source tools like R or GraphPad Prism provide robust platforms for these analyses .
Advanced Research Questions
Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct a meta-analysis of existing literature, focusing on variables such as cell line specificity, assay conditions (e.g., serum concentration), and compound stability. Replicate conflicting experiments under standardized protocols, and employ orthogonal assays (e.g., fluorescence-based vs. luminescence-based readouts) to validate findings. Transparent reporting of raw data and experimental parameters is critical .
Q. What strategies ensure the reproducibility of this compound’s pharmacological effects in animal models?
- Methodological Answer : Standardize animal husbandry conditions (e.g., diet, light cycles) and use inbred strains to reduce genetic variability. Predefine inclusion/exclusion criteria and randomization methods. Include pharmacokinetic studies to correlate dosing regimens with plasma concentrations. Peer-reviewed platforms like Protocols.io can archive detailed methodologies .
Q. How should researchers investigate this compound’s interaction with cellular receptors when structural data is limited?
- Methodological Answer : Combine computational docking studies (e.g., AutoDock Vina) with biophysical techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Mutagenesis assays can identify critical binding residues, while cross-linking mass spectrometry provides spatial insights. Validate hypotheses using competitive binding assays with known receptor ligands .
Q. What experimental controls are critical when studying this compound’s off-target effects?
- Methodological Answer : Include target-specific inhibitors to isolate primary mechanisms. Use CRISPR-engineered knockout cell lines to confirm target dependency. For in vivo studies, employ tissue-specific biodistribution analyses and histopathological evaluations. Negative controls (e.g., vehicle-treated cohorts) must match solvent composition and administration routes .
Methodological Best Practices
- Data Integrity : Maintain raw datasets in repositories like Zenodo or Figshare, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles. Use version-control software (e.g., Git) for collaborative workflows .
- Literature Reviews : Structure reviews using PICO (Population, Intervention, Comparison, Outcome) or SPIDER (Sample, Phenomenon of Interest, Design, Evaluation, Research Type) frameworks to align with foreground research questions .
- Conflict Resolution : When results contradict prior studies, explicitly compare methodologies in a table format (e.g., assay sensitivity, purity thresholds) and discuss contextual factors (e.g., cell passage number, batch-to-batch compound variability) .
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.